molecular formula C₁₄H₁₄BF₄IO₂ B1139830 Bis(4-methoxyphenyl)iodonium Tetrafluoroborate CAS No. 1426-58-0

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate

Cat. No. B1139830
CAS RN: 1426-58-0
M. Wt: 427.97
InChI Key:
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Description

Bis(4-methoxyphenyl)iodonium tetrafluoroborate, also known as 4-Methoxy-bis(phenyliodonium) tetrafluoroborate, is an organometallic compound with a molecular formula of C14H14BF4I. It is a white solid with a melting point of 161-162°C. It is soluble in water and organic solvents and is used in a wide range of applications, including organic synthesis, medicinal research, and analytical chemistry.

Scientific Research Applications

Iodinating Agent

This compound is used as a mild iodinating agent . It can selectively iodinate free phenolic groups in tyrosine residues during solid-phase synthesis.

Oxidizing Agent

“Bis(4-methoxyphenyl)iodonium Tetrafluoroborate” can also act as an oxidizing agent . It can accept electrons from other compounds, leading to their oxidation.

Research and Development

This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in the advancement of scientific knowledge and the development of new technologies.

Mechanism of Action

Target of Action

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate is a versatile chemical compound that exhibits a T-shaped molecular geometry around the central iodine atom. The iodine atom forms bonds with two 4-methoxyphenyl groups and carries a positive charge. The compound’s primary targets are unsaturated substrates, as it is capable of selectively reacting with a wide range of these substrates .

Biochemical Pathways

The compound’s reactivity involves different reaction pathways, depending on the structures of the starting materials and the experimental conditions . It is capable of a tuneable reaction with simple cycloalkanols, providing straight and selective access either to omega-iodocarbonyl compounds or to ketones .

Result of Action

The compound’s action results in the iodofunctionalization of its targets . This process involves the introduction of an iodine atom into a molecule, leading to changes in the molecule’s structure and properties. The compound’s ability to selectively react with a wide range of unsaturated substrates makes it a valuable tool in various scientific research fields .

properties

IUPAC Name

bis(4-methoxyphenyl)iodanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IO2.BF4/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;2-1(3,4)5/h3-10H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPXAGJMHPXDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BF4IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl)iodonium Tetrafluoroborate

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